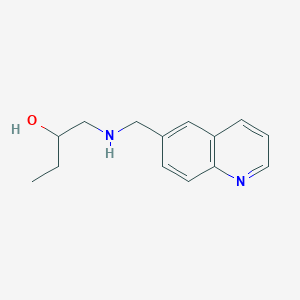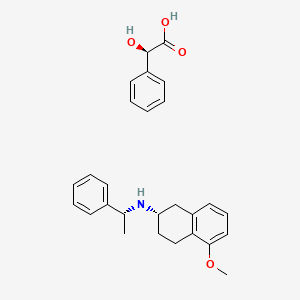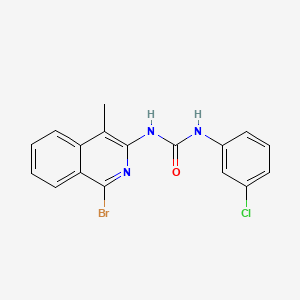![molecular formula C12H12N4O3 B14024020 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1R,4R)-2-Oxa-5-azabicyclo[221]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the pyrazolo[1,5-a]pyrimidine moiety: This step may involve cyclization reactions using appropriate reagents and catalysts.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure, often involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied chemical and biological properties.
Bicyclic compounds: Other bicyclic compounds with different ring systems can be compared to highlight the unique features of the 2-oxa-5-azabicyclo[2.2.1]heptane core.
Uniqueness
The uniqueness of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific combination of a bicyclic structure with a pyrazolo[1,5-a]pyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H12N4O3 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c17-12(18)9-4-13-16-2-1-10(14-11(9)16)15-5-8-3-7(15)6-19-8/h1-2,4,7-8H,3,5-6H2,(H,17,18)/t7-,8-/m1/s1 |
InChI-Schlüssel |
IJCPPARKDUENIZ-HTQZYQBOSA-N |
Isomerische SMILES |
C1[C@@H]2CN([C@H]1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
Kanonische SMILES |
C1C2CN(C1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)








